Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate
Description
Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a tert-butyl(dimethyl)silyl (TBS)-protected 2-methylpropan-2-yloxy group and at position 5 with a methyl carboxylate ester. The TBS group enhances steric protection and stability against nucleophilic or basic conditions, making this compound a valuable intermediate in multi-step organic syntheses, particularly in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C15H27NO4Si |
|---|---|
Molecular Weight |
313.46 g/mol |
IUPAC Name |
methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H27NO4Si/c1-14(2,3)21(7,8)19-10-15(4,5)12-9-11(20-16-12)13(17)18-6/h9H,10H2,1-8H3 |
InChI Key |
UWDJZUNSBMERPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C)(C)C1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method starts with the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . This is followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors . The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Silyl Ether Deprotection
The TBS group is cleaved under mild acidic or fluoride-based conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TBAF (1 M in THF) | RT, 1–2 h | Free alcohol derivative | 85–90% | |
| HF (aq.) | 0°C to RT, 30 min | Alcohol + TBS byproducts | 80% |
Deprotection enables further functionalization, such as oxidation to ketones or participation in Mitsunobu reactions .
Ester Transformations
The methyl ester undergoes hydrolysis or transesterification:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | LiOH, THF/H₂O, RT, 4 h | Carboxylic acid | 90% | |
| Amidation | NH₃ (g), MeOH, 60°C, 12 h | Primary amide | 75% |
Acid-catalyzed transesterification with alcohols (e.g., ethanol) proceeds efficiently under reflux .
Oxazole Ring Modifications
The 1,2-oxazole core participates in electrophilic and nucleophilic reactions:
Nucleophilic Additions
-
Thiols/Amines : Under basic conditions, nucleophiles attack the electron-deficient oxazole ring at C4 or C5 positions, forming thioethers or enamines .
-
Halogenation : Treatment with NBS or I₂ in CH₂Cl₂ introduces halogens regioselectively .
Cross-Coupling Reactions
-
Sonogashira Coupling : Requires a halogen (Br/I) at C4 or C5. Using Pd(PPh₃)₄/CuI and alkynes, aryl- or alkyl-substituted oxazoles form in 60–75% yields .
Macrocyclic Analogs
The deprotected alcohol derivative serves as a precursor for macrocycles like disorazole C1. Key steps include:
Antibacterial Hybrids
Oxazole-thiadiazole hybrids (e.g., compound 16a in ) are synthesized via:
-
Oxidative cyclization of thiosemicarbazones.
-
Diazotation and coupling with thiomorpholine.
Comparative Stability and Reactivity
| Functional Group | Stability | Notable Reactions |
|---|---|---|
| TBS ether | Stable to bases, mild acids | HF/TBAF deprotection |
| Methyl ester | Hydrolyzes under acidic/basic | Amidation, transesterification |
| Oxazole ring | Aromatic stabilization | Electrophilic substitution, cross-couplings |
Scientific Research Applications
Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[1-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl]-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the oxazole ring can participate in various chemical reactions. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Heterocycle Core and Reactivity
- 1,2-Oxazole vs. 1,2,4-Oxadiazole vs. 1,2,3-Triazole :
The target compound’s 1,2-oxazole core is less electron-deficient than 1,2,4-oxadiazole , favoring nucleophilic aromatic substitution. In contrast, 1,2,3-triazoles exhibit strong dipole moments, enhancing biological interactions. - Allenyl Systems : The allenylsilane in enables [2+2] cycloadditions, unlike the aromatic oxazole, which participates in electrophilic substitutions .
Substituent Effects
- TBS vs. Boc vs. Hydroxyphenyl :
The TBS group in the target compound provides superior steric protection compared to the Boc group in , which is acid-labile. The 3-hydroxyphenyl group in requires protection during synthesis, highlighting the TBS group’s utility in avoiding side reactions . - Ester Groups : Methyl esters (target compound, ) are more reactive toward hydrolysis than ethyl esters (), influencing their use in stepwise syntheses.
Stability and Reactivity
- The TBS group in the target compound enhances stability under basic conditions compared to the TMS group in , which is prone to protiodesilylation.
- The oxazole’s methyl carboxylate at position 5 is less sterically hindered than the oxadiazole’s ethyl carboxylate in , facilitating enzyme binding in bioactive analogs.
Comparative Reactivity in Catalysis
- Allenylsilanes like participate in enantioselective reactions with ortho-quinone methides, whereas the target compound’s oxazole core is more suited for palladium-catalyzed cross-couplings due to aromatic stability .
Q & A
Q. What synthetic strategies are employed to introduce the tert-butyldimethylsilyl (TBDMS) protecting group in this compound?
The TBDMS group is typically introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions. This step is critical to protect hydroxyl or carboxyl intermediates during multi-step syntheses. For example, analogous protocols in oxazole-containing compounds use inert atmospheres (N₂/Ar) and dry solvents (DMF, THF) to prevent premature deprotection .
Q. How is the oxazole ring constructed in this compound, and what regioselectivity challenges arise?
Oxazole rings are often formed via cyclization of α-amino ketones or through [3+2] cycloadditions between nitriles and carbonyl compounds. Regioselectivity is influenced by steric and electronic factors, particularly in branched substrates like 2-methylpropan-2-yl derivatives. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography is recommended to confirm regiochemical outcomes, as misassignment can lead to structural ambiguities .
Q. What spectroscopic methods are prioritized for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm the TBDMS group (δ ~0.1–0.3 ppm for Si(CH₃)₂) and oxazole protons (δ 6.5–8.5 ppm).
- FTIR : Peaks at ~1250 cm⁻¹ (Si-C) and 1700 cm⁻¹ (ester C=O).
- HRMS : To verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validation with elemental analysis ensures purity .
Advanced Research Questions
Q. How does the steric bulk of the TBDMS group influence reaction kinetics in downstream functionalization?
The TBDMS group can hinder nucleophilic or electrophilic attacks at adjacent sites, requiring optimized conditions (e.g., elevated temperatures or Lewis acid catalysis). For instance, deprotection with tetra-n-butylammonium fluoride (TBAF) in THF may require extended reaction times compared to less sterically hindered silyl ethers .
Q. What computational methods are used to predict the compound’s stability under varying pH or temperature?
Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) for the silyl ether and ester linkages. Molecular dynamics simulations model hydrolysis pathways, revealing that acidic conditions preferentially cleave the TBDMS group, while basic conditions target the ester moiety. Experimental validation via accelerated stability studies (40°C/75% RH) is advised .
Q. How do conflicting crystallographic and spectroscopic data for this compound’s solid-state structure arise, and how are they resolved?
Discrepancies may stem from polymorphism or solvent inclusion in crystal lattices. Single-crystal X-ray diffraction (SCXRD) provides definitive structural data, while powder XRD and differential scanning calorimetry (DSC) identify polymorphic forms. For example, solvent-free crystals may exhibit different melting points compared to solvated forms, necessitating rigorous drying protocols .
Q. What strategies mitigate side reactions during the coupling of the oxazole-5-carboxylate moiety with other functional groups?
- Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation.
- Protecting the oxazole nitrogen with photolabile groups (e.g., nitroveratryl) to prevent undesired alkylation.
- Monitoring reaction progress via LC-MS to isolate intermediates before side products dominate .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for TBDMS-protected intermediates?
Variability often arises from trace moisture in reagents or incomplete silylation. Solutions include:
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
Dynamic effects from restricted rotation around the oxazole-ester bond or slow conformational changes in the TBDMS group can cause signal splitting. Variable-temperature NMR (VT-NMR) between 25°C and −40°C clarifies these effects by freezing rotamers .
Methodological Best Practices
Q. What protocols ensure reproducibility in large-scale syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
